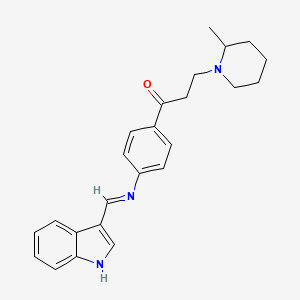
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone is a synthetic organic compound that features an indole moiety linked to a piperidine ring via a propanone bridge. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods.
Aldol Condensation: The indole derivative undergoes aldol condensation with an appropriate aldehyde to form the indolylmethylene intermediate.
Amine Coupling: The intermediate is then coupled with a piperidine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Indol-3-ylmethylene)phenyl)-3-(1-piperidinyl)-1-propanone
- 1-(4-(Indol-3-ylmethylene)phenyl)-3-(2-methyl-1-piperidinyl)-1-butanone
Uniqueness
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
88701-54-6 |
|---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[4-(1H-indol-3-ylmethylideneamino)phenyl]-3-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C24H27N3O/c1-18-6-4-5-14-27(18)15-13-24(28)19-9-11-21(12-10-19)25-16-20-17-26-23-8-3-2-7-22(20)23/h2-3,7-12,16-18,26H,4-6,13-15H2,1H3 |
InChI Key |
RKLCSWZMMVIAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(=O)C2=CC=C(C=C2)N=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















